molecular formula C19H21N5O3S2 B13115837 N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide

N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide

Cat. No.: B13115837
M. Wt: 431.5 g/mol
InChI Key: FRWUUIXIPUZZSW-UHFFFAOYSA-N
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Description

N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazine ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(N,N-Dimethylsulfamoyl)aniline with a thiadiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide
  • N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide

Uniqueness

N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N5O3S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-[2-[3-(dimethylsulfamoyl)phenyl]imino-3,6-dihydro-1,3,4-thiadiazin-5-yl]phenyl]acetamide

InChI

InChI=1S/C19H21N5O3S2/c1-13(25)20-15-9-7-14(8-10-15)18-12-28-19(23-22-18)21-16-5-4-6-17(11-16)29(26,27)24(2)3/h4-11H,12H2,1-3H3,(H,20,25)(H,21,23)

InChI Key

FRWUUIXIPUZZSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=NC3=CC(=CC=C3)S(=O)(=O)N(C)C)SC2

Origin of Product

United States

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